2-[(2-Amino-4-methylphenyl)amino]ethanol
CAS No.: 949159-37-9
Cat. No.: VC21093737
Molecular Formula: C9H14N2O
Molecular Weight: 166.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 949159-37-9 |
|---|---|
| Molecular Formula | C9H14N2O |
| Molecular Weight | 166.22 g/mol |
| IUPAC Name | 2-(2-amino-4-methylanilino)ethanol |
| Standard InChI | InChI=1S/C9H14N2O/c1-7-2-3-9(8(10)6-7)11-4-5-12/h2-3,6,11-12H,4-5,10H2,1H3 |
| Standard InChI Key | UJQWZYXUFJKZSP-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)NCCO)N |
| Canonical SMILES | CC1=CC(=C(C=C1)NCCO)N |
Introduction
2-[(2-Amino-4-methylphenyl)amino]ethanol is an organic compound with the molecular formula C9H14N2O and a molecular weight of approximately 166.22 g/mol . It is a derivative of ethanol, featuring an amino group attached to a methylphenyl ring, which makes it a versatile compound in various scientific research applications due to its unique chemical properties.
Synthesis Methods
2-[(2-Amino-4-methylphenyl)amino]ethanol can be synthesized through several methods. One common route involves the reduction of 2-[(2-Nitro-4-methylphenyl)amino]ethanol using hydrogen in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out in methanol at room temperature for several hours.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrogenation processes. These processes use high-pressure hydrogen gas and catalysts to achieve efficient reduction of nitro compounds to amines.
Chemical Reactions
2-[(2-Amino-4-methylphenyl)amino]ethanol undergoes various chemical reactions, including:
-
Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate and hydrogen peroxide.
-
Reduction: It can be further reduced to form more saturated amines using hydrogen gas in the presence of palladium on carbon.
-
Substitution: The amino group can participate in nucleophilic substitution reactions with reagents such as alkyl halides and acyl chlorides under basic conditions.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate, hydrogen peroxide | Quinones |
| Reduction | Hydrogen gas with palladium on carbon | Saturated amines |
| Substitution | Alkyl halides, acyl chlorides | Substituted amines |
Applications in Research
2-[(2-Amino-4-methylphenyl)amino]ethanol is utilized in several fields:
-
Chemistry: As a building block for the synthesis of more complex organic molecules.
-
Biology: In the study of enzyme interactions and protein modifications.
-
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Biological Activity
Recent studies have highlighted the potential therapeutic applications of this compound due to its ability to interact with various molecular targets. Its structure allows it to modulate biochemical pathways, which can lead to therapeutic effects. Derivatives of similar compounds have shown antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that 2-[(2-Amino-4-methylphenyl)amino]ethanol may have similar properties worth investigating further.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 2-Amino-1-(2-methylphenyl)ethylamine | 3.125 | Staphylococcus aureus |
| Control (Ciprofloxacin) | 2.0 | Both pathogens |
| Control (Triclosan) | 10.0 | Both pathogens |
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Studies involving various cancer cell lines have shown that while some derivatives exhibit cytotoxic effects, they tend to have low toxicity against normal cells.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| RO12 | 98.08 | MDA-MB-231 |
| Other derivatives | >100 | Normal cell lines |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume